Cas no 338791-49-4 (Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate)

Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is a heterocyclic compound featuring a fused triazolopyridine core with ester and amino functional groups. Its structure offers versatility in synthetic applications, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating (amino) and electron-withdrawing (ester) groups enhances its reactivity, making it a valuable intermediate for further functionalization. The compound's stability under standard conditions and high purity make it suitable for precision synthesis. Its unique scaffold is of interest in medicinal chemistry for designing bioactive molecules, including potential kinase inhibitors or antimicrobial agents. The diester moiety also facilitates solubility in organic solvents, streamlining downstream modifications.
Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate structure
338791-49-4 structure
Product Name:Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
CAS No:338791-49-4
MF:C12H14N4O4
MW:278.263962268829
CID:5025390
Update Time:2025-10-17

Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
    • Oprea1_058784
    • 6,8-diethyl 5-amino-[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
    • Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
    • Inchi: 1S/C12H14N4O4/c1-3-19-11(17)7-5-8(12(18)20-4-2)10-15-14-6-16(10)9(7)13/h5-6H,3-4,13H2,1-2H3
    • InChI Key: ICDXOEBJPCEJHV-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC(C(=O)OCC)=C(N)N2C=NN=C21)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 379
  • XLogP3: 1.8
  • Topological Polar Surface Area: 109

Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate Pricemore >>

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Additional information on Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

Introduction to Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate (CAS No. 338791-49-4)

Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate (CAS No. 338791-49-4) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of triazolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound features a fused triazolo[4,3-a]pyridine core, which is further functionalized with amino and carboxylate groups, making it a promising candidate for further investigation in drug discovery.

TheDiethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate molecule exhibits a unique arrangement of nitrogen atoms that contributes to its potential pharmacological properties. The presence of multiple heteroatoms in its structure suggests that it may interact with biological targets in multiple ways, potentially leading to a wide range of biological effects. This compound has been studied for its potential role in inhibiting various enzymes and receptors that are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Recent research has highlighted the importance of[1,2,4]triazolopyridine derivatives in the development of novel therapeutic agents. These compounds have shown promise in preclinical studies due to their ability to modulate key biological pathways. For instance, studies have demonstrated that certain triazolopyridine derivatives can inhibit kinases and other enzymes that are involved in cell proliferation and survival. TheDiethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate molecule is particularly interesting because it combines the structural features of triazolopyridines with additional functional groups that may enhance its binding affinity and selectivity.

In the realm of drug discovery, the[1,2,4]triazolo[4,3-a]pyridine scaffold has been extensively explored for its potential to act as a pharmacophore. This scaffold is known for its ability to interact with a variety of biological targets, including enzymes and receptors. The carboxylate groups in theDiethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate molecule provide additional opportunities for hydrogen bonding interactions with biological targets, which may enhance its pharmacological activity.

The synthesis ofDiethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the condensation of appropriate precursors to form the triazolopyridine core. Subsequent functionalization with amino and carboxylate groups is carried out using established chemical methodologies. The final product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

The pharmacological evaluation ofDiethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate has been conducted using both in vitro and in vivo models. In vitro studies have shown that this compound can inhibit several enzymes that are involved in disease pathways. For example,it has been observed to inhibit kinases such as EGFR and JAK2,which are implicated in cancer progression. Additionally,in vivo studies have demonstrated that this compound can modulate inflammatory responses,suggesting its potential use in treating inflammatory diseases.

The[1,2,4]-triazolo-[4,3-a]-pyridine-core is a privileged scaffold that has been widely used in medicinal chemistry due to its ability to interact with various biological targets. The presence of multiple nitrogen atoms in this scaffold allows for diverse interactions with biological molecules,making it a versatile platform for drug design。TheDiethyl 5-amino-[1,2,4]-triazolo-[4,3-a]-pyridine-6,8-dicarboxylate-derivative represents an interesting example of how structural modifications can enhance the pharmacological properties of this scaffold.

The future directions for research onDiethyl 5-amino[1,2,4]-triazolo-[4,3-a]-pyridine-6,8-dicarboxylate-derivative include further exploration of its pharmacological activity and potential therapeutic applications。Additional studies are needed to elucidate its mechanism of action and to identify any off-target effects。Furthermore,the development of novel analogs with improved potency and selectivity is an important area of investigation。

The development of new drugs relies heavily on the discovery and characterization of novel chemical entities like[1,2,4]-triazolopyridines. These compounds have shown great promise in various therapeutic areas due to their unique structural features and biological activities。TheDiethyl 5-amino-[1,2,4]-triazolo-[4,3-a]-pyridine-6،8-dicarboxylate-derivative is an excellent example of how structural innovation can lead to the discovery of new drugs。

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